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For Researchers, Scientists, and Drug Development Professionals

Introduction
1,3-Dioleylglycerylether, also known as 1,3-Dioleoylglycerol or 1,3-Diolein, is a diacylglycerol

(DAG) of significant interest in various scientific fields, including biochemistry, pharmacology,

and materials science. As a key lipid molecule, it serves as a precursor in the synthesis of

triglycerides and phospholipids and plays a crucial role as a second messenger in cellular

signaling pathways. Its amphiphilic nature, arising from the presence of both hydrophobic oleyl

chains and a hydrophilic glycerol backbone, makes it a valuable component in the formulation

of drug delivery systems, such as lipid nanoparticles and emulsions. This technical guide

provides an in-depth overview of the core physicochemical characteristics of 1,3-
Dioleylglycerylether, detailed experimental protocols for their determination, and a

visualization of its involvement in the Protein Kinase C signaling pathway.

Physicochemical Characteristics
The physicochemical properties of 1,3-Dioleylglycerylether are fundamental to its behavior

and application. The following table summarizes the key quantitative data available for this

compound. It is important to note that some reported values may vary between sources due to

differences in measurement conditions and sample purity.
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Property Value

Molecular Formula C₃₉H₇₂O₅

Molecular Weight 621.0 g/mol

Appearance Liquid at room temperature

Melting Point 12 °C to 21.5 °C[1][2][3]

Boiling Point
Approximately 581.86 °C to 678.3 °C at 760

mmHg (estimated)[2][3][4]

Density 0.89 - 0.92 g/cm³ at 50 °C; 0.9170 g/cm³[1][2][3]

Refractive Index Approximately 1.4800 (estimate)[2][3]

Solubility

Soluble in chloroform, Dimethyl sulfoxide

(DMSO) (≥10 mg/ml), and Ethanol (≥10 mg/ml)

[5][6][7]

CAS Number 2465-32-9[5][7]

Spectral Data
Detailed spectral analysis is crucial for the structural elucidation and purity assessment of 1,3-
Dioleylglycerylether. While a complete set of authenticated spectra for this specific molecule

is not readily available in public databases, the expected spectral characteristics can be

inferred from the analysis of similar di- and triacylglycerols.

¹H NMR Spectroscopy (Expected Chemical Shifts)
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 1,3-Dioleylglycerylether is
expected to show characteristic signals corresponding to the glycerol backbone and the oleyl

chains.

Glycerol Protons: The protons on the glycerol backbone are expected to appear in the region

of 3.5-4.5 ppm. The methine proton (CH-OH) at the sn-2 position would likely be a multiplet,

while the methylene protons (CH₂) at the sn-1 and sn-3 positions would appear as distinct

multiplets due to their diastereotopic nature.
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Oleyl Chain Protons:

Vinyl Protons (-CH=CH-): A multiplet in the region of 5.3-5.4 ppm is characteristic of the

protons on the double bonds of the oleyl chains.

Allylic Protons (-CH₂-CH=CH-): These protons are expected to resonate around 2.0 ppm.

Methylene Protons adjacent to Ester Group (-O-CO-CH₂-): A triplet around 2.3 ppm is

expected for these protons.

Bulk Methylene Protons (-(CH₂)n-): A broad signal around 1.2-1.4 ppm corresponds to the

majority of the methylene groups in the fatty acid chains.

Terminal Methyl Protons (-CH₃): A triplet around 0.9 ppm is characteristic of the terminal

methyl groups.

¹³C NMR Spectroscopy (Expected Chemical Shifts)
The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides detailed

information about the carbon framework.

Carbonyl Carbons (-C=O): The ester carbonyl carbons are expected to resonate in the

region of 172-174 ppm.

Olefinic Carbons (-CH=CH-): The carbons of the double bonds in the oleyl chains typically

appear between 128 and 130 ppm.

Glycerol Carbons: The glycerol carbons are expected in the range of 60-75 ppm. The sn-1

and sn-3 carbons would have a chemical shift of approximately 65.2 ppm, while the sn-2

carbon (bearing the hydroxyl group) would be around 69.0 ppm.[8]

Alkyl Carbons: The various methylene and the terminal methyl carbons of the oleyl chains

will appear in the upfield region of the spectrum (approximately 14-35 ppm).

Infrared (IR) Spectroscopy (Expected Absorption Bands)
The Fourier-Transform Infrared (FTIR) spectrum is useful for identifying key functional groups.
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O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected due to

the hydroxyl group of the glycerol backbone.

C-H Stretches: Strong absorptions in the 2850-3010 cm⁻¹ region correspond to the

symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene and

methyl groups of the oleyl chains. A peak around 3010 cm⁻¹ is indicative of the =C-H

stretching of the unsaturated fatty acid.[9]

C=O Stretch: A strong, sharp absorption band around 1740-1745 cm⁻¹ is characteristic of the

ester carbonyl group.[10]

C=C Stretch: A weaker absorption around 1650 cm⁻¹ may be observed for the C=C double

bond.

C-O Stretch: Absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹,

are due to the C-O stretching vibrations of the ester and alcohol groups.

Mass Spectrometry (Expected Fragmentation)
Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are

common techniques for the mass spectrometric analysis of diacylglycerols.

Molecular Ion: In ESI-MS, the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺

or ammonium [M+NH₄]⁺ are typically observed.

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of the molecular ion will induce

fragmentation. The primary fragmentation pathway involves the neutral loss of one of the

oleic acid chains (C₁₈H₃₄O₂), resulting in a prominent diacylglycerol-like fragment ion.

Further fragmentation can lead to the loss of the second fatty acid chain. The analysis of

these neutral losses and the resulting fragment ions allows for the confirmation of the fatty

acid composition and their positions on the glycerol backbone.[11]

Experimental Protocols
The following sections provide detailed methodologies for the determination of the key

physicochemical properties of 1,3-Dioleylglycerylether.
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Determination of Melting Point (Capillary Method)
This method is adapted for lipids that may not have a sharp melting point but rather a melting

range.

Apparatus:

Melting point apparatus with a heating block and temperature control.

Capillary tubes (sealed at one end).

Thermometer (calibrated).

Procedure:

Ensure the 1,3-Dioleylglycerylether sample is free of impurities and moisture.

Introduce a small amount of the liquid sample into a capillary tube, ensuring a column of 2-

3 mm in height.

Place the capillary tube into the heating block of the melting point apparatus.

Heat the block rapidly to a temperature approximately 10°C below the expected melting

point.

Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

Record the temperature at which the first signs of melting are observed (the point at which

the substance begins to collapse and form a liquid).

Continue heating slowly and record the temperature at which the sample becomes

completely liquid and clear.

The melting point is reported as the range between these two temperatures.

Perform the determination in triplicate and report the average melting range.

Determination of Density (Pycnometer Method)
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This method is suitable for determining the density of viscous liquids.

Apparatus:

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube

through it).

Analytical balance (accurate to 0.0001 g).

Temperature-controlled water bath.

Procedure:

Clean and dry the pycnometer thoroughly and weigh it empty (m₁).

Fill the pycnometer with distilled water and place it in a temperature-controlled water bath

at a specific temperature (e.g., 20°C) until it reaches thermal equilibrium.

Ensure the water level is at the mark, removing any excess, and dry the outside of the

pycnometer.

Weigh the pycnometer filled with water (m₂).

Empty and dry the pycnometer completely.

Fill the pycnometer with the 1,3-Dioleylglycerylether sample, taking care to avoid air

bubbles.

Place the filled pycnometer in the temperature-controlled water bath at the same

temperature as before until thermal equilibrium is reached.

Adjust the sample volume to the mark, clean the exterior, and weigh the pycnometer filled

with the sample (m₃).

Calculate the density (ρ) of the 1,3-Dioleylglycerylether using the following formula:

ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water

at the experimental temperature.
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Repeat the measurement at least three times and calculate the average density.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra.

Apparatus:

NMR spectrometer (e.g., 400 MHz or higher for better resolution).

NMR tubes.

Deuterated solvent (e.g., Chloroform-d, CDCl₃).

Tetramethylsilane (TMS) as an internal standard.

Procedure:

Dissolve approximately 5-10 mg of 1,3-Dioleylglycerylether in about 0.6-0.7 mL of

deuterated chloroform (CDCl₃) directly in a clean, dry NMR tube.

Add a small amount of TMS as an internal standard (chemical shift reference at 0 ppm).

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Place the NMR tube in the spectrometer's probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

For ¹H NMR:

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

Set appropriate parameters, including spectral width, number of scans, and relaxation

delay.

Process the raw data by applying Fourier transformation, phase correction, and

baseline correction.
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Integrate the signals to determine the relative number of protons for each resonance.

For ¹³C NMR:

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

A larger number of scans will be required due to the lower natural abundance of ¹³C.

Process the data similarly to the ¹H NMR spectrum.

Analyze the chemical shifts, coupling patterns, and integration values to assign the peaks

to the specific protons and carbons in the 1,3-Dioleylglycerylether molecule.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy
ATR-FTIR is a convenient method for analyzing liquid samples with minimal preparation.

Apparatus:

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide

crystal).

Procedure:

Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and

allow it to dry completely.

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum.

Place a small drop of 1,3-Dioleylglycerylether directly onto the ATR crystal, ensuring

complete coverage of the crystal surface.

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve

the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.[10]

The collected spectrum will be an absorbance spectrum.
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Clean the ATR crystal thoroughly after the measurement.

Analyze the spectrum by identifying the characteristic absorption bands corresponding to

the functional groups present in the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol provides a general workflow for the analysis of 1,3-Dioleylglycerylether by ESI-

MS.

Apparatus:

Mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole,

time-of-flight, or ion trap analyzer).

Syringe pump for direct infusion.

High-purity solvents (e.g., methanol, chloroform, acetonitrile).

Procedure:

Prepare a dilute solution of 1,3-Dioleylglycerylether (e.g., 1-10 µg/mL) in a suitable

solvent mixture, such as chloroform/methanol (1:1, v/v) or acetonitrile/methanol with a

small amount of ammonium acetate or sodium acetate to promote adduct formation.

Load the sample solution into a syringe and place it in the syringe pump.

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure,

and drying gas temperature and flow rate, to achieve a stable ion signal.

Acquire the full scan mass spectrum in positive ion mode to identify the molecular ion

(e.g., [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺).

For Tandem MS (MS/MS):
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Select the molecular ion of interest as the precursor ion.

Subject the precursor ion to collision-induced dissociation (CID) by applying a specific

collision energy.

Acquire the product ion spectrum to observe the fragmentation pattern.

Analyze the mass-to-charge ratios (m/z) of the precursor and fragment ions to confirm the

molecular weight and elucidate the structure of 1,3-Dioleylglycerylether.

Signaling Pathway Involvement
1,3-Dioleylglycerylether, as a diacylglycerol, is a critical signaling molecule that activates

Protein Kinase C (PKC).[7] The activation of PKC is a key event in numerous cellular

processes, including cell proliferation, differentiation, and apoptosis. The following diagram

illustrates the canonical pathway of PKC activation by diacylglycerol.
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Caption: Activation of Protein Kinase C (PKC) by 1,3-Dioleylglycerylether (DAG).

Conclusion
This technical guide has provided a detailed overview of the physicochemical characteristics of

1,3-Dioleylglycerylether, along with comprehensive experimental protocols for their

determination. The summarized data and methodologies serve as a valuable resource for

researchers and professionals working with this important lipid molecule. The visualization of its

role in the Protein Kinase C signaling pathway further highlights its biological significance. A
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thorough understanding of these fundamental properties is essential for the effective

application of 1,3-Dioleylglycerylether in both basic research and the development of novel

therapeutic and drug delivery strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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